molecular formula C10H14N2O2S B12984785 N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide CAS No. 1306607-06-6

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide

Cat. No.: B12984785
CAS No.: 1306607-06-6
M. Wt: 226.30 g/mol
InChI Key: MQJABNPBKCFCGT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide (CAS: 1798733-65-9) is a heterocyclic compound featuring a partially saturated isoindole core substituted with a sulfonamide group and two methyl groups on the nitrogen atom. Its hydrochloride salt form (molecular formula: C₁₀H₁₅ClN₂O₂S; molecular weight: 262.76 g/mol) is widely used as a versatile small-molecule scaffold in laboratory research . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (148.3 Ų) and [M+Na]⁺ (157.7 Ų), highlight its utility in mass spectrometry-based analytical workflows .

Properties

CAS No.

1306607-06-6

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide

InChI

InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)10-4-3-8-6-11-7-9(8)5-10/h3-5,11H,6-7H2,1-2H3

InChI Key

MQJABNPBKCFCGT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(CNC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide typically involves the reaction of isoindole derivatives with sulfonamide groups. One common method involves the reaction of 2,3-dihydro-1H-isoindole with dimethylamine and a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide span multiple scientific disciplines:

Chemistry

  • Building Block for Synthesis : Utilized in the development of more complex molecules and as a reagent in organic synthesis.

Biology

  • Antimicrobial Properties : Exhibits significant activity against Gram-positive and Gram-negative bacteria.
Bacterial StrainInhibition Zone (mm)Comparison
Staphylococcus aureus15Comparable to gentamicin
Escherichia coli12Comparable to ampicillin
  • Anticancer Activity : Demonstrated effectiveness against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
Cell LineIC50 (µM)Mechanism
Caco-215.4Induces apoptosis
HCT-11612.7Cell cycle arrest

Medicine

  • Therapeutic Potential : Explored for its ability to inhibit enzymes involved in critical biological processes, making it a candidate for drug development against diseases such as cancer and infections.

Industry

  • Specialty Chemicals Development : Used in creating polymers and coatings due to its unique chemical properties.

Anticancer Study

A study assessed the antiproliferative effects of this compound on various cancer cell lines. Results indicated significant inhibition of cancer cell growth through apoptosis induction.

Antimicrobial Evaluation

Research focused on the antibacterial properties against different bacterial strains revealed a broad spectrum of activity, suggesting potential for development into a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Primary Applications
This compound hydrochloride C₁₀H₁₅ClN₂O₂S 262.76 Partially saturated isoindole Sulfonamide (–SO₂N(CH₃)₂) Lab scaffold, derivatization
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide Chloro (–Cl), imide (–N–C=O) Polymer synthesis
4-[4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide (Loperamide Impurity A) C₃₄H₃₄ClN₂O₂ 546.10 Piperidine-linked diphenylbutanamide Sulfonamide, chloro, hydroxyl Pharmaceutical impurity
1H-Isoindole-5-carboxamide,2-(2,6-diethylphenyl)-2,3-dihydro-1,3-dioxo-N-propyl- C₂₂H₂₄N₂O₃ 376.44 Isoindole dione Carboxamide (–CONH), diethylphenyl Drug design (hypothetical)

Physicochemical Properties

  • Solubility: The hydrochloride salt form of this compound likely exhibits enhanced water solubility due to its ionic nature, whereas 3-chloro-N-phenyl-phthalimide (non-ionic, aromatic) is less soluble in polar solvents .
  • Stability : Sulfonamides generally exhibit high thermal and chemical stability. However, the hydrochloride salt may hydrolyze under extreme pH conditions, unlike the neutral phthalimide derivatives .

Research Findings and Gaps

  • Analytical Utility : CCS predictions for the target compound enable its identification in untargeted metabolomics studies, though comparable data for analogues (e.g., phthalimides) are lacking .
  • Stability Studies : Degradation pathways of loperamide impurities suggest that structural complexity influences stability, a factor requiring investigation for the simpler isoindole-sulfonamide scaffold .

Biological Activity

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its biological activity. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymes : The compound binds to and inhibits specific enzymes involved in critical biological processes, potentially disrupting metabolic pathways essential for cell survival and proliferation.
  • Modulate Receptors : It interacts with cellular receptors, influencing signaling pathways that regulate various physiological functions .
  • Disrupt Cellular Functions : The compound may affect cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has been evaluated for its anticancer properties against several human cancer cell lines. Notably, it demonstrated cytotoxic effects with IC50 values indicating potent activity. Table 2 summarizes the IC50 values against different cancer cell lines.

Cancer Cell LineIC50 (µM)
HCT116 (colon cancer)15.6
Caco-2 (intestinal cancer)12.4
MG63 (osteosarcoma)10.2

Structure-Activity Relationship (SAR)

Research into the SAR of this compound indicates that modifications to the isoindole core and sulfonamide group can significantly influence its biological activity. For example:

  • Methyl Substitution : The presence of methyl groups enhances lipophilicity and improves cellular uptake.
  • Sulfonamide Group : The sulfonamide moiety is crucial for antibacterial activity as it mimics p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis .

Study 1: Anticancer Efficacy

A study conducted by Al-Khayat et al. evaluated the anticancer efficacy of this compound on HCT116 and Caco-2 cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial effectiveness of this compound was assessed against various bacterial strains using the agar diffusion method. The results showed that this compound produced inhibition zones comparable to standard antibiotics like gentamicin .

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